3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Fluorenylmethoxycarbonyl chloride in dichloromethane with sodium carbonate as a base.
Major Products
The major products formed from these reactions include various protected amino acids and peptides, which are crucial intermediates in the synthesis of complex biomolecules .
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group. This selective deprotection is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (1R,3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentanecarboxylic acid
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
Uniqueness
Compared to similar compounds, 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid offers unique advantages in terms of stability and ease of removal of the Fmoc group. Its specific structure allows for efficient protection and deprotection cycles, making it highly valuable in peptide synthesis .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-23-10-16(19(24)25)18(22-23)21-20(26)27-11-17-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17/h2-10,17H,11H2,1H3,(H,24,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFQUWWUANNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243509-43-3 |
Source
|
Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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